Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val
Description
For instance, the presence of Gln and Leu aligns with peptides known to influence metabolic pathways and oxidative stress responses , while the Met and Val residues may contribute to hydrophobic interactions in biological systems .
Properties
CAS No. |
660442-78-4 |
|---|---|
Molecular Formula |
C39H70N10O12S |
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H70N10O12S/c1-18(2)15-26(36(57)43-22(8)33(54)42-17-29(52)48-30(20(5)6)39(60)61)47-37(58)27(16-19(3)4)46-34(55)24(11-12-28(41)51)45-38(59)31(23(9)50)49-35(56)25(13-14-62-10)44-32(53)21(7)40/h18-27,30-31,50H,11-17,40H2,1-10H3,(H2,41,51)(H,42,54)(H,43,57)(H,44,53)(H,45,59)(H,46,55)(H,47,58)(H,48,52)(H,49,56)(H,60,61)/t21-,22-,23+,24-,25-,26-,27-,30-,31-/m0/s1 |
InChI Key |
ZBXCEPVFHFBOKJ-UGVUMALKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is also protected.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerase in site-directed mutagenesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like “Ala-Met-Thr-Gln-Leu-Leu-Ala-Gly-Val” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and play roles in signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of biosensors and as components in drug delivery systems.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, activate receptors, or block ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares AMTQLLAGV with structurally or functionally related peptides, focusing on sequence homology, molecular weight, and reported bioactivities:
Key Observations:
The absence of cysteine (Cys) or disulfide bonds differentiates it from the therapeutic peptide in , which relies on Cys for structural stability and redox activity.
Functional Overlap :
- Antioxidant Activity : The Gln residue in AMTQLLAGV aligns with studies showing that Gln-containing peptides (e.g., Ala-Gln) enhance glutathione synthesis and reduce lipid peroxidation in animal models .
- Receptor Targeting : The Leu-Leu-Ala-Gly-Val motif resembles hydrophobic regions in Bombesin analogs, which bind to GRPrs overexpressed in cancers .
Metabolic Effects :
- Val and Leu residues in AMTQLLAGV may influence metabolic pathways, as seen in studies where Val supplementation altered secondary metabolite production in Streptomyces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
